N-(2-(1-methyl-1H-benzo[d]imidazol-2-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide
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Overview
Description
N-(2-(1-methyl-1H-benzo[d]imidazol-2-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide is a complex organic compound that features a benzimidazole moiety linked to a triazole ring via an ethyl chain
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological properties and can interact with various biological targets .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Biochemical Pathways
Given the wide range of biological activities associated with imidazole derivatives, it can be inferred that this compound may interact with multiple biochemical pathways .
Pharmacokinetics
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could influence its bioavailability.
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that this compound could have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-methyl-1H-benzo[d]imidazol-2-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole is then alkylated using an appropriate alkyl halide to introduce the ethyl chain.
Click Chemistry: . This step involves reacting an azide with an alkyne in the presence of a copper catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for the click chemistry step and automated systems for purification and isolation.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction of the triazole ring can be achieved using hydride donors such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen, using alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, sulfonates, under basic conditions.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced triazole derivatives.
Substitution: N-alkylated benzimidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, N-(2-(1-methyl-1H-benzo[d]imidazol-2-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide has shown potential as an antimicrobial agent. Its ability to interact with microbial enzymes and disrupt cellular processes makes it a candidate for further drug development.
Medicine
In medicine, this compound is being explored for its potential as an anticancer agent. Its ability to inhibit specific enzymes involved in cancer cell proliferation has been a focus of recent studies.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like omeprazole and albendazole share the benzimidazole core but differ in their additional functional groups and applications.
Triazole Derivatives: Compounds such as fluconazole and itraconazole contain the triazole ring and are used primarily as antifungal agents.
Uniqueness
N-(2-(1-methyl-1H-benzo[d]imidazol-2-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide is unique due to its combined benzimidazole and triazole moieties, which confer a broad range of biological activities and potential applications. This dual functionality is not commonly found in other compounds, making it a valuable target for further research and development.
Properties
IUPAC Name |
N-[2-(1-methylbenzimidazol-2-yl)ethyl]-2H-triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O/c1-19-11-5-3-2-4-9(11)16-12(19)6-7-14-13(20)10-8-15-18-17-10/h2-5,8H,6-7H2,1H3,(H,14,20)(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWRTSGOSOTUAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CCNC(=O)C3=NNN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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